molecular formula C13H11NO3 B151414 3-Methoxy-3'-nitro-1,1'-biphenyl CAS No. 128923-93-3

3-Methoxy-3'-nitro-1,1'-biphenyl

Cat. No.: B151414
CAS No.: 128923-93-3
M. Wt: 229.23 g/mol
InChI Key: ILPDMCFOTCDUKX-UHFFFAOYSA-N
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Description

3-Methoxy-3'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Isomer Analysis

  • Nitro-α-methoxy-trans-chalcones : The crystal structures of molecules similar to 3-Methoxy-3'-nitro-1,1'-biphenyl, like 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, were studied to understand their conformational differences due to the positioning of nitro groups. These studies provide insights into the molecular configurations that are important in material science and pharmaceutical research (Bolte, Schütz, & Bader, 1996).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives in corrosion inhibition : Derivatives of N-Phenyl-benzamide, which include methoxy and nitro substituents, have shown significant inhibition of mild steel corrosion in acidic environments. This application is critical in industrial maintenance and chemical engineering (Mishra et al., 2018).

Optical Properties Enhancement

  • Poly(thiophene)s Postfunctionalization : A study on poly(3-hexylthiophene) demonstrated that incorporating various functional groups, including nitro groups, can significantly modify optical and photophysical properties. This has implications in the field of optoelectronics and photonics (Li, Vamvounis, & Holdcroft, 2002).

Synthesis and Characterization Studies

  • Synthesis of 2-Hydroxycarbazole : In a process involving 2-nitro-4'-methoxy-biphenyl, researchers synthesized and characterized 2-Hydroxycarbazole. This compound finds its use in various chemical and pharmacological research (Du, 2015).
  • Functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives : The study involved the synthesis and characterization of compounds with methoxy and nitro groups, contributing to our understanding of molecular properties, particularly in the development of novel organic compounds (Khalid et al., 2020).

Molecular Dynamics and Reaction Studies

  • Heterogeneous reactions of aromatic compounds with radicals : The study of how compounds like 4-hydroxy-3-methoxy-benzaldehyde react with NO3 radicals informs our understanding of atmospheric chemical processes and potential environmental impacts (Liu, Wen, & Wu, 2017).

Non-linear Optical and Mesogenic Properties

  • 2-Pyrazoline derivatives : The modification of 2-pyrazoline derivatives by substituting nitro or methoxy groups influences their fluorescent and non-linear optical properties. This has applications in materials science, particularly in the creation of new photonic materials (Barberá et al., 1998).

Photocrosslinking and Affinity Labeling

  • 4-Nitrophenyl ethers as photoreagents : These compounds, which include methoxy and nitro groups, have been proposed for use in protein crosslinking and affinity labeling, important in biochemistry and molecular biology (Jelenc, Cantor, & Simon, 1978).

Molecular Synthesis and Analysis

  • Substituted dibenzophospholes synthesis : Research involving the synthesis of compounds like 2-methoxy-6-nitrobiphenyl contributes to our understanding of molecular structures and synthesis pathways, which is fundamental in organic chemistry and pharmacology (Cornforth, Sierakowski, & Wallace, 1982).

Spin-State Switching in Fe(III) Complexes

  • Effect of methoxy and nitro groups on Fe(III) complexes : The study explored how these groups influence the spin crossover behavior of Fe(III) complexes, which is crucial in magnetic materials research and development of sensors and switches (Dey et al., 2022).

Safety and Hazards

3-Methoxy-3’-nitro-1,1’-biphenyl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-7-3-5-11(9-13)10-4-2-6-12(8-10)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPDMCFOTCDUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563968
Record name 3-Methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128923-93-3
Record name 3-Methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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